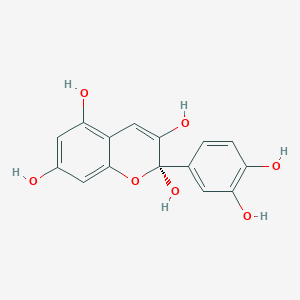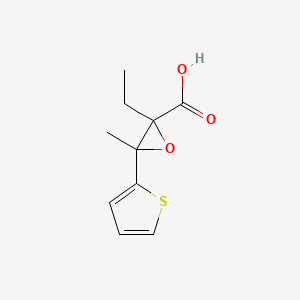
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- is a complex organic compound that features an oxirane ring fused with a carboxylic acid group, an ethyl group, a methyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an α,β-unsaturated carboxylic acid derivative using a peracid such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids like m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in acetic acid.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The thienyl group may also contribute to the compound’s activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxiranecarboxylicacid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, ethyl ester
- 2-Oxiranecarboxylicacid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, ethyl ester liquid
Uniqueness
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
802837-91-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-ethyl-3-methyl-3-thiophen-2-yloxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-10(8(11)12)9(2,13-10)7-5-4-6-14-7/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
ORVSBSUQWSVTII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




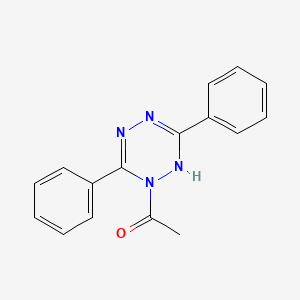
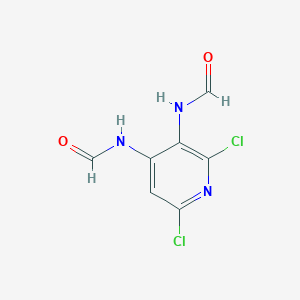
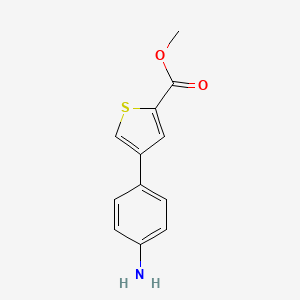
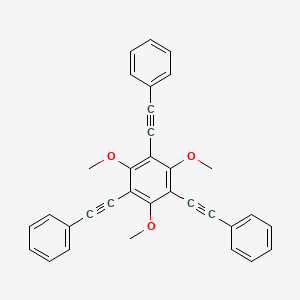
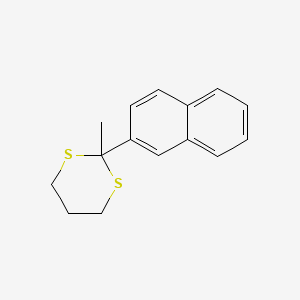
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
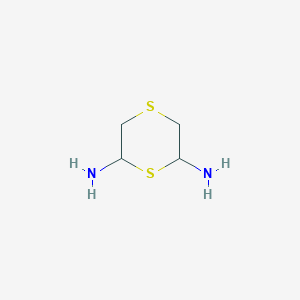
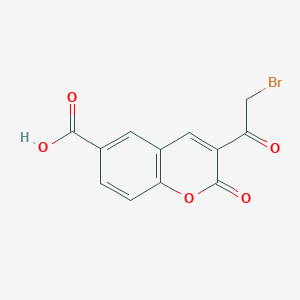
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
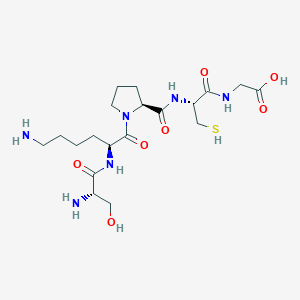
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
